![molecular formula C18H20Cl2O2 B5165592 2-Chloro-1-[4-(2-chloro-4-methylphenoxy)butoxy]-4-methylbenzene](/img/structure/B5165592.png)
2-Chloro-1-[4-(2-chloro-4-methylphenoxy)butoxy]-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-[4-(2-chloro-4-methylphenoxy)butoxy]-4-methylbenzene is an organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture due to their effectiveness in controlling broad-leaf weeds. The structure of this compound includes a benzene ring substituted with chlorine and methyl groups, as well as a butoxy chain linked to another chlorinated methylphenoxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-(2-chloro-4-methylphenoxy)butoxy]-4-methylbenzene typically involves multiple steps, including halogenation, etherification, and coupling reactions. One common method is the reaction of 2-chloro-4-methylphenol with 1,4-dibromobutane under basic conditions to form the intermediate 4-(2-chloro-4-methylphenoxy)butane. This intermediate is then reacted with 2-chloro-4-methylphenol in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of catalysts and optimized reaction conditions to maximize efficiency. The final product is purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-[4-(2-chloro-4-methylphenoxy)butoxy]-4-methylbenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.
Major Products
Oxidation: Quinones and chlorinated phenols.
Reduction: Chlorinated alcohols and amines.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
2-Chloro-1-[4-(2-chloro-4-methylphenoxy)butoxy]-4-methylbenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential use in developing new pharmaceuticals.
Industry: Employed as an intermediate in the production of herbicides and other agrochemicals.
Mécanisme D'action
The compound exerts its effects by mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death of the plant. It targets specific pathways involved in cell division and elongation, disrupting normal cellular processes. The molecular targets include auxin receptors and transport proteins, which are essential for maintaining plant growth and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-2-methylphenoxyacetic acid (MCPA)
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)
Uniqueness
2-Chloro-1-[4-(2-chloro-4-methylphenoxy)butoxy]-4-methylbenzene is unique due to its specific substitution pattern, which enhances its herbicidal activity and selectivity. Unlike other phenoxy herbicides, it has a butoxy chain that provides additional flexibility and binding affinity to its molecular targets, making it more effective in controlling a broader range of weeds.
Propriétés
IUPAC Name |
2-chloro-1-[4-(2-chloro-4-methylphenoxy)butoxy]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2O2/c1-13-5-7-17(15(19)11-13)21-9-3-4-10-22-18-8-6-14(2)12-16(18)20/h5-8,11-12H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXUGZLJMUORPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=C(C=C(C=C2)C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B5165523.png)
![1-(3-chloro-4-methylphenyl)-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5165530.png)
![(3aS*,5S*,9aS*)-5-(5-acetyl-3-thienyl)-2-(4-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5165543.png)
![ethyl 5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5165547.png)
![6-ethyl-2-methyl-3-[(4-methylpiperazin-1-yl)methyl]-1H-quinolin-4-one](/img/structure/B5165554.png)
![1-(3,4-dimethoxyphenyl)-N-[1-(1-naphthyl)ethyl]-2-propanamine](/img/structure/B5165566.png)
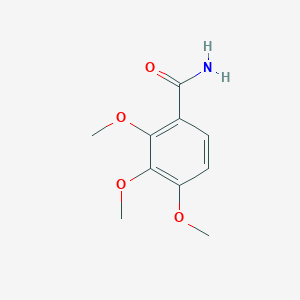
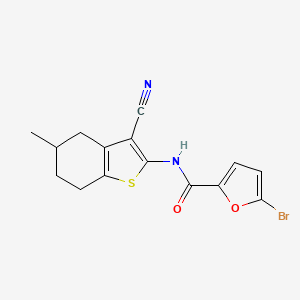
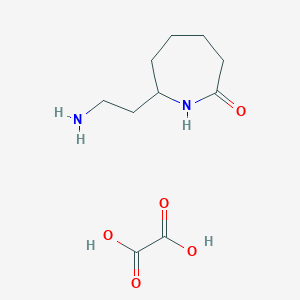

![1-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}azepane](/img/structure/B5165607.png)
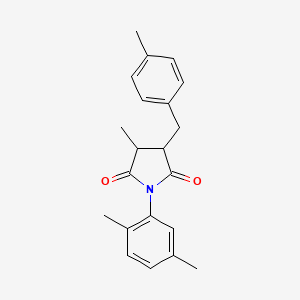
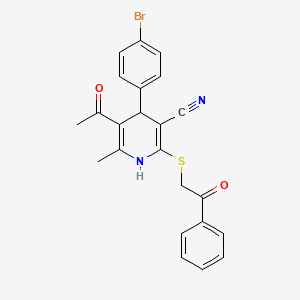
![5-[3-ethoxy-5-iodo-4-(prop-2-en-1-yloxy)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B5165619.png)
